

An In-Depth Technical Guide to Methyl 4-amino-2,6-difluorobenzoate

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Compound of Interest

Compound Name: **Methyl 4-amino-2,6-difluorobenzoate**

Cat. No.: **B071006**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2,6-difluorobenzoate is a fluorinated aromatic compound with significant potential in the field of medicinal chemistry, particularly as a building block for targeted protein degraders. This technical guide provides a comprehensive overview of its chemical properties, a detailed, plausible synthesis protocol, and discusses its emerging role in drug discovery, specifically in the development of Proteolysis Targeting Chimeras (PROTACs). The information presented herein is intended to support researchers and scientists in leveraging this compound for the design and synthesis of novel therapeutic agents.

Chemical Identity and Properties

Methyl 4-amino-2,6-difluorobenzoate is a substituted benzoic acid ester. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and conformational preferences, making it an attractive scaffold for designing molecules with specific biological activities.

IUPAC Name: **Methyl 4-amino-2,6-difluorobenzoate**[\[1\]](#)

Table 1: Chemical and Physical Properties

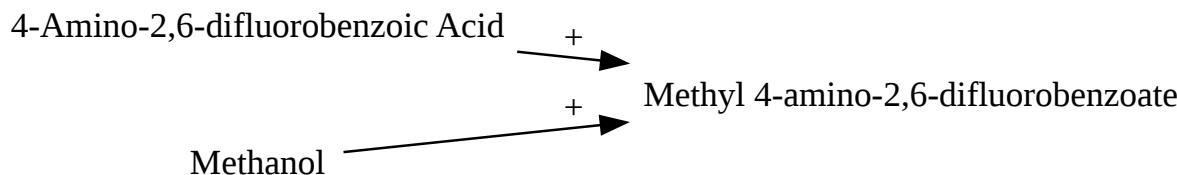
Property	Value	Source
CAS Number	191478-99-6	[1] [2]
Molecular Formula	C ₈ H ₇ F ₂ NO ₂	[1] [2]
Molecular Weight	187.14 g/mol	[1] [2]
Appearance	Solid (predicted)	-
Melting Point	No experimental data available. The related isomer, Methyl 4-amino-2,3-difluorobenzoate, has a melting point of 136-140 °C.	-
Boiling Point	No experimental data available. The related isomer, Methyl 4-amino-2,3-difluorobenzoate, has a boiling point of 306.1 °C at 760 mmHg.	-
Solubility	No experimental data available. Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane.	-

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **Methyl 4-amino-2,6-difluorobenzoate** is not readily available in the public domain, a plausible and robust method is the Fischer-Speier esterification of the corresponding carboxylic acid, 4-amino-2,6-difluorobenzoic acid. This method is widely used for the preparation of esters from carboxylic acids and alcohols.

Reaction Scheme:

H_2SO_4 (cat.)



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Figure 1: Fischer-Speier Esterification.

Experimental Protocol: Fischer-Speier Esterification

This protocol is based on established procedures for the esterification of aminobenzoic acids.

Materials and Reagents:

- 4-Amino-2,6-difluorobenzoic acid
- Anhydrous Methanol
- Concentrated Sulfuric Acid (H_2SO_4)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Ethyl acetate
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2,6-difluorobenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents). The methanol serves as both the reactant and the solvent.
- **Catalyst Addition:** With vigorous stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension at room temperature. The addition is exothermic, and the formation of the aminobenzoic acid salt may be observed as a precipitate.
- **Reflux:** Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is approximately 8.
 - Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:**
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure to yield the crude product.
 - If necessary, the product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

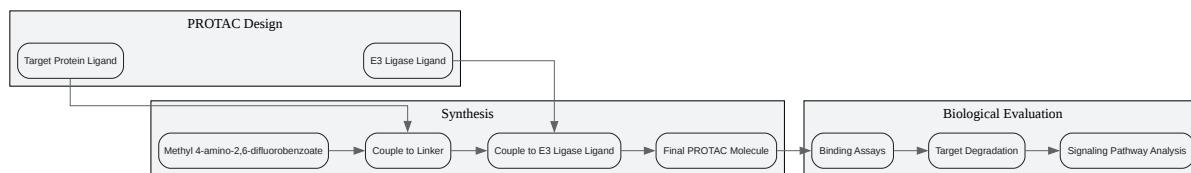
Characterization:

The identity and purity of the synthesized **Methyl 4-amino-2,6-difluorobenzoate** should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Role in Drug Development: A Building Block for PROTACs

The classification of **Methyl 4-amino-2,6-difluorobenzoate** as a "Protein Degrader Building Block" points to its significant application in the development of Proteolysis Targeting Chimeras (PROTACs).^[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Logical Workflow for PROTAC Development:



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Figure 2: PROTAC Development Workflow.

In this context, **Methyl 4-amino-2,6-difluorobenzoate** can be utilized as a precursor to a ligand that binds to the target protein. The amino group provides a convenient handle for chemical modification, allowing for its attachment to a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL).

The difluoro substitution pattern is particularly advantageous in drug design. The fluorine atoms can modulate the compound's physicochemical properties, such as:

- Binding Affinity and Selectivity: Fluorine can engage in favorable interactions with the target protein, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.
- Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can improve the pharmacokinetic profile of the resulting PROTAC.
- Membrane Permeability: Fluorine substitution can influence the lipophilicity of the molecule, which is a critical factor for cell permeability and oral bioavailability.

While specific examples of PROTACs incorporating **Methyl 4-amino-2,6-difluorobenzoate** are not yet widely reported in peer-reviewed literature, its availability as a building block suggests its active use in ongoing drug discovery programs. The logical progression would involve its incorporation into a ligand for a protein of interest, followed by conjugation to a linker and an E3 ligase ligand, and subsequent biological evaluation. The signaling pathway affected would be dependent on the specific target protein being degraded.

Safety and Handling

According to available safety data, **Methyl 4-amino-2,6-difluorobenzoate** is considered hazardous. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Table 2: GHS Hazard Statements

Hazard Code	Statement
H301/H302	Toxic or harmful if swallowed
H311	Toxic in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H331	Toxic if inhaled
H335	May cause respiratory irritation

Source: PubChem[1]

Conclusion

Methyl 4-amino-2,6-difluorobenzoate is a valuable chemical entity for medicinal chemists and drug discovery scientists. Its difluorinated aromatic core and reactive amino group make it an ideal starting material for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. While detailed biological studies and specific applications are still emerging, its role as a key building block for PROTACs underscores its potential in the development of next-generation therapeutics. Further research into the synthesis and application of this compound is warranted to fully explore its utility in addressing unmet medical needs.

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References

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